S-25932 Superior Anti-Staphylococcal Potency Compared to Other Quinolones
S-25932 exhibits superior in vitro activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), compared to ciprofloxacin, enoxacin, ofloxacin, and norfloxacin. The reported MIC90 for S-25932 against staphylococci is 0.25 mg/L [1]. This is a 2- to 16-fold improvement in potency over the other quinolones tested in the same study, which had MIC90s ranging from 0.5 to 4 mg/L [1].
| Evidence Dimension | Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) |
|---|---|
| Target Compound Data | S-25932 MIC90 = 0.25 mg/L |
| Comparator Or Baseline | Ciprofloxacin, enoxacin, ofloxacin, norfloxacin MIC90s = 0.5 to 4 mg/L |
| Quantified Difference | 2- to 16-fold lower MIC90 for S-25932 (greater potency) |
| Conditions | In vitro broth dilution assay against clinical staphylococcal isolates, including MRSA |
Why This Matters
This quantitative superiority makes S-25932 a relevant positive control or research compound for studies focusing on Gram-positive infections where ciprofloxacin-level activity may be insufficient.
- [1] Neu, H. C., & Chin, N. X. (1987). In-vitro activity of two new quinolone antimicrobial agents, S-25930 and S-25932 compared with that of other agents. Journal of Antimicrobial Chemotherapy, 19(2), 175-185. View Source
